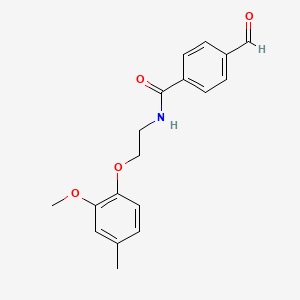
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is primarily used in the field of medicinal chemistry and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(2-methoxy-4-methylphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. This compound serves as a linker, connecting the antibody to the drug, ensuring stability and controlled release of the therapeutic agent.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of protein-ligand interactions.
Medicine: In the development of targeted drug delivery systems.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide in ADCs involves its role as a stable linker. The compound forms a covalent bond with the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery reduces systemic toxicity and enhances the therapeutic efficacy of the drug.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formyl-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-chlorophenoxy)ethyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide: Contains a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is unique due to its specific substitution pattern, which provides optimal stability and reactivity as a linker in ADCs. The presence of the methoxy and methyl groups enhances its solubility and compatibility with various antibodies and drugs, making it a preferred choice in the development of targeted therapies.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21) |
Clé InChI |
IRRDAIYCKROTDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



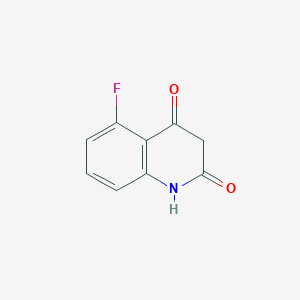
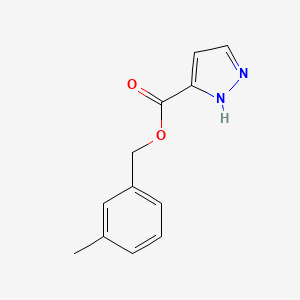
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)

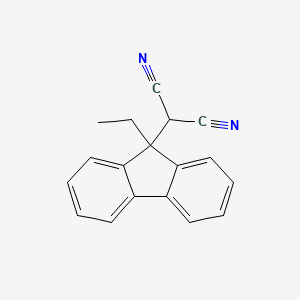
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
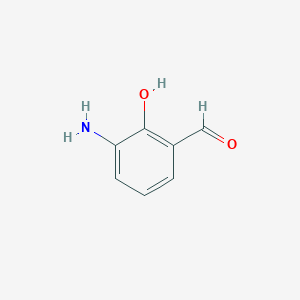

![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
